molecular formula C23H19ClN2O2 B11633759 3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B11633759
M. Wt: 390.9 g/mol
InChI Key: RTQSFCTXOLUVRG-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-chloro group and a phenyl ring that is further substituted with a 1,3-benzoxazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: The synthesis begins with the formation of the benzoxazole ring. This can be achieved through the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: The next step involves the introduction of the 3-chloro group onto the benzamide core. This can be accomplished through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final step involves coupling the benzoxazole moiety with the chlorinated benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent systems, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for chlorination, palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4,5-trichlorophenyl)benzamide
  • 3-chloro-N-(3,4-dichlorophenyl)benzamide
  • 2-chloro-N-(2,3-dichlorophenyl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the presence of the benzoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

3-chloro-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H19ClN2O2/c1-14(2)16-8-11-21-20(13-16)26-23(28-21)15-6-9-19(10-7-15)25-22(27)17-4-3-5-18(24)12-17/h3-14H,1-2H3,(H,25,27)

InChI Key

RTQSFCTXOLUVRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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